3-Bromo-5-hydroxypyridine
Overview
Description
Synthesis Analysis 3-Bromo-5-hydroxypyridine and its derivatives can be synthesized through various chemical reactions, highlighting the versatility of pyridine as a foundational structure for halogenation and functionalization. For instance, the synthesis of 5-bromo and 5,5'-dibromo-2,2'-bipyridines involves direct bromination of 2,2′-bipyridine hydrobromide salt or radical decarboxylative bromination of the corresponding acid chlorides (Romero & Ziessel, 1995). Another efficient synthesis method described is for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, demonstrating the complexity and specificity possible in synthesizing bromopyridine derivatives (Hirokawa, Horikawa, & Kato, 2000).
Molecular Structure Analysis The molecular structure and analysis of 3-bromo-2-hydroxypyridine molecules have been studied using various computational methods, including density functional theory (DFT) and Hartree-Fock (HF) methods. These studies provide insights into the molecular electrostatic potential, HOMO-LUMO gap, and UV-visible spectrum of the compound in different phases, offering a detailed understanding of its electronic and structural properties (Lefi et al., 2023).
Chemical Reactions and Properties Chemical reactions involving 3-bromo-5-hydroxypyridine derivatives demonstrate their reactivity and potential for further chemical modifications. For instance, the reaction of 3-amino-5-bromopyridine with N-iodosuccinimide highlights the ability to introduce additional functional groups into the pyridine ring, expanding its chemical utility (Bunker et al., 2008).
Physical Properties Analysis The synthesis and structural characterization of bromopyridine derivatives like 5-bromo-2-chloro-4-fluoro-3-iodopyridine reveal the compound's halogen-rich nature, which is significant for its physical properties and its utility as a building block in medicinal chemistry (Wu et al., 2022). These properties are crucial for understanding the behavior of these compounds in various chemical environments.
Chemical Properties Analysis The chemical properties of 3-bromo-5-hydroxypyridine derivatives are influenced by their halogenation pattern, as seen in the study of polysubstituted 3-hydroxypyridines via the hetero-Diels-Alder reaction. This reaction showcases the compounds' ability to undergo cycloaddition, leading to a broad range of polysubstituted pyridines with potential applications in diverse fields (Sabot et al., 2012).
Scientific Research Applications
Organic Synthesis :
- The reduction of 3-hydroxypyridine has been utilized in the enantioselective synthesis of compounds like (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine (Sakagami, Kamikubo, & Ogasawara, 1996).
- Bromo-derivatives of 2- and 3-ethoxypyridine, when reacted with hydrochloric acid, produce various chloro and dihydroxypyridines, demonstrating the reactivity of bromine atoms in these compounds (Hertog & Bruyn, 2010).
- Efficient syntheses of 5-brominated 2,2'-bipyridines and 2,2'-bipyrimidines have been developed, useful for preparing metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).
Medicinal Chemistry :
- Inhibition studies involving 3-hydroxypyridine-4-ones show that alkyl substitution at specific positions can minimize tyrosinase inhibition while maintaining affinity for iron(III), relevant in drug discovery (Hider & Lerch, 1989).
- Novel antibacterial 3-hydroxypyridine-4-one derivatives have been designed using computer-aided methods, showing improved activity against Staphylococcus aureus (Sabet et al., 2012).
Environmental Microbiology :
- The 3hpd gene cluster, which is widespread in bacteria, is involved in the degradation of 3-hydroxypyridine, offering insights into the microbial breakdown of pyridine derivatives in nature (Wang et al., 2020).
Chemical Reactions and Properties :
- The study of halogen atom migration in pyridine derivatives has been demonstrated through reactions like bromination and chlorination (Hertog & Schogt, 2010).
- Copper-based catalysts have been used for N- and O-arylation of hydroxypyridines, expanding the scope of such reactions (Altman & Buchwald, 2007).
Safety And Hazards
properties
IUPAC Name |
5-bromopyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-4-1-5(8)3-7-2-4/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYBIBSZZDAEOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344793 | |
Record name | 3-Bromo-5-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-hydroxypyridine | |
CAS RN |
74115-13-2 | |
Record name | 5-Bromo-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74115-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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